molecular formula C24H23FN6O3S B2578374 3-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1224003-81-9

3-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B2578374
CAS No.: 1224003-81-9
M. Wt: 494.55
InChI Key: ZXKWDNULHJYYGP-UHFFFAOYSA-N
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Description

3-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C24H23FN6O3S and its molecular weight is 494.55. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research has shown that derivatives of 1,2,4-triazole possess antimicrobial properties. For instance, the synthesis of certain 1,2,4-triazole derivatives has been demonstrated to result in compounds with good to moderate activities against a variety of test microorganisms. This suggests the potential application of these compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Bektaş et al., 2007).

Enzyme Inhibition for Diabetes Treatment

Fused triazole derivatives, including those structurally related to the specified compound, have been identified as potent inhibitors of the dipeptidyl peptidase-IV enzyme. Such inhibitors are valuable in the treatment or prevention of type 2 diabetes, highlighting an important therapeutic application for these compounds (Ling Yu-tao, 2009).

Antimicrobial and Anti-inflammatory Properties

Another study synthesized a series of compounds, including those with a piperazine moiety, which were tested for cytotoxicity, anti-inflammatory, and analgesic activities. Certain derivatives exhibited significant anti-inflammatory activity, comparable with standard drugs, suggesting their potential in treating inflammation-related conditions (Pushpan Puthiyapurayil et al., 2014).

Synthesis of Hybrid Molecules for Biological Activities

Compounds containing the 2-fluorophenylpiperazin-1-carboxylate moiety, synthesized through microwave-assisted techniques, have been explored for their antimicrobial, antilipase, and antiurease activities. This research underscores the utility of such compounds in the development of new therapeutic agents with broad biological activities (Serap Başoğlu et al., 2013).

PET Tracer Development for Neurological Studies

Research involving the synthesis of specific derivatives highlighted their application in mapping cerebral adenosine A2A receptors using PET imaging. These studies are crucial for understanding various neurological conditions and developing targeted treatments (Xiaoyun Zhou et al., 2014).

Properties

IUPAC Name

3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN6O3S/c1-34-20-9-5-4-8-19(20)30-14-15-31-22(23(30)33)26-27-24(31)35-16-21(32)29-12-10-28(11-13-29)18-7-3-2-6-17(18)25/h2-9,14-15H,10-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKWDNULHJYYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN3C(=NN=C3SCC(=O)N4CCN(CC4)C5=CC=CC=C5F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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